molecular formula C15H13N3 B11787218 2-(2-Phenyl-1H-imidazol-1-YL)aniline

2-(2-Phenyl-1H-imidazol-1-YL)aniline

Katalognummer: B11787218
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: QLCZLSMCBSWNOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Phenyl-1H-imidazol-1-YL)aniline is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a phenyl group attached to the imidazole ring, which is further connected to an aniline moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenyl-1H-imidazol-1-YL)aniline typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multicomponent reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. For example, α-azido chalcones, aryl aldehydes, and anilines can be used in the presence of erbium triflate as a catalyst . These methods are efficient and scalable, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Phenyl-1H-imidazol-1-YL)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl or imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and solvents like ethanol or dimethylformamide .

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds. These products can have different biological and chemical properties, making them useful in various applications.

Wissenschaftliche Forschungsanwendungen

2-(2-Phenyl-1H-imidazol-1-YL)aniline has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2-Phenyl-1H-imidazol-1-YL)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

2-(2-Phenyl-1H-imidazol-1-YL)aniline can be compared with other imidazole derivatives, such as:

    1-Phenylimidazole: Lacks the aniline moiety, making it less versatile in certain applications.

    2-Phenylimidazole: Similar structure but without the aniline group, leading to different chemical and biological properties.

    Benzimidazole: Contains a fused benzene ring, which can alter its reactivity and biological activity.

The uniqueness of this compound lies in its combination of the phenyl, imidazole, and aniline moieties, providing a unique set of properties and applications .

Eigenschaften

Molekularformel

C15H13N3

Molekulargewicht

235.28 g/mol

IUPAC-Name

2-(2-phenylimidazol-1-yl)aniline

InChI

InChI=1S/C15H13N3/c16-13-8-4-5-9-14(13)18-11-10-17-15(18)12-6-2-1-3-7-12/h1-11H,16H2

InChI-Schlüssel

QLCZLSMCBSWNOF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC=CN2C3=CC=CC=C3N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.